Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
Description
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Properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3,5,9H,2,4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGXCVKXTGMFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453483 | |
| Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196597-66-7 | |
| Record name | Ethyl 2,3-dihydro-5-benzofuranpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate physical properties
An In-depth Technical Guide to the Physical Properties of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate (CAS No. 196597-66-7). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on the compound's identity, physical state, thermal properties, density, and solubility. Furthermore, it outlines standardized, field-proven experimental protocols for the empirical validation of these properties, ensuring scientific rigor and reproducibility. The causality behind methodological choices is explained to provide a deeper understanding of the characterization process.
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is a heterocyclic aromatic compound.[1] Its unique structure, featuring a dihydrobenzofuran moiety linked to an ethyl propanoate chain, makes it a subject of interest in synthetic and medicinal chemistry. It is also known by the synonym 2,3-Dihydro-5-benzofuranpropanoic Acid Ethyl Ester.[1][2]
Molecular Formula: C₁₃H₁₆O₃[1][3]
Molecular Weight: 220.26 g/mol [1][3]
Sources
Methodological & Application
Step-by-step synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
An Application Note and Protocol for the Synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate, a valuable building block in medicinal chemistry and materials science. The presented protocol is designed to be clear, reproducible, and grounded in established chemical principles, ensuring both high yield and purity of the final product.
Introduction and Significance
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is a key intermediate in the synthesis of various biologically active molecules. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The propanoate side chain offers a versatile handle for further chemical modifications, making this compound particularly useful in the development of novel therapeutic agents and functional materials. This guide details a reliable two-step synthetic route starting from the commercially available 2,3-dihydrobenzofuran-5-carbaldehyde.
Overall Synthetic Strategy
The synthesis proceeds in two sequential steps: a Horner-Wadsworth-Emmons olefination to form an α,β-unsaturated ester, followed by a catalytic hydrogenation to yield the desired saturated propanoate. This approach is efficient and provides excellent control over the chemical transformations.
Caption: Overall synthetic workflow for Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate.
Part 1: Synthesis of Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate
Principle and Rationale
The first step involves the formation of a carbon-carbon double bond via the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a variation of the Wittig reaction and is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene, which is the thermodynamically more stable isomer.[1][2] The use of a stabilized phosphonate ylide, generated in situ from triethyl phosphonoacetate and a strong base like sodium hydride, ensures a smooth and high-yielding conversion of the starting aldehyde to the desired α,β-unsaturated ester.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2,3-Dihydrobenzofuran-5-carbaldehyde | 148.16 | 10.0 | 1.48 g |
| Triethyl phosphonoacetate | 224.16 | 12.0 | 2.69 g (2.4 mL) |
| Sodium hydride (60% dispersion in oil) | 24.00 | 12.0 | 0.48 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Saturated aqueous NH4Cl solution | - | - | 30 mL |
| Ethyl acetate | - | - | 100 mL |
| Brine | - | - | 30 mL |
| Anhydrous sodium sulfate | - | - | - |
| Silica gel for column chromatography | - | - | - |
| Eluent (e.g., 10% Ethyl acetate in Hexane) | - | - | - |
Procedure:
-
Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.48 g, 12.0 mmol of 60% dispersion).
-
Ylide Formation: Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath. To this, add triethyl phosphonoacetate (2.4 mL, 12.0 mmol) dropwise via the dropping funnel over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Aldehyde Addition: Dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (1.48 g, 10.0 mmol) in anhydrous THF (10 mL) and add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench with saturated aqueous NH4Cl solution (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).
-
Washing: Wash the combined organic layers with water (30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., 10% ethyl acetate in hexane) to afford Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate as a solid.
Safety Precautions:
-
Sodium hydride is highly flammable and reacts violently with water. Handle it in a fume hood under a nitrogen atmosphere.
-
Tetrahydrofuran is flammable and can form explosive peroxides. Use anhydrous THF from a freshly opened bottle or distilled from a suitable drying agent.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Part 2: Synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
Principle and Rationale
The second step is the reduction of the carbon-carbon double bond of the acrylate intermediate to a single bond. Catalytic hydrogenation is the method of choice for this transformation as it is highly efficient and selective.[3] Palladium on carbon (Pd/C) is a robust and widely used catalyst for the hydrogenation of alkenes under mild conditions.[4] The reaction is typically carried out in a protic solvent like ethanol under a hydrogen atmosphere.
Caption: Simplified representation of catalytic hydrogenation on a Palladium surface.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate | 218.25 | 8.0 | 1.75 g |
| 10% Palladium on carbon (Pd/C) | - | - | ~175 mg (10 wt%) |
| Ethanol | - | - | 50 mL |
| Hydrogen gas (H2) | - | - | Balloon or cylinder |
| Celite® | - | - | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask, add Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate (1.75 g, 8.0 mmol) and ethanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (175 mg) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon) for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography.
Safety Precautions:
-
Palladium on carbon can be pyrophoric, especially when dry and in the presence of air. Handle it carefully, preferably in a wet state or under an inert atmosphere.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly sealed and the reaction is conducted in a well-ventilated fume hood.
Summary of Results
| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (%) |
| 1 | Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate | 2,3-Dihydrobenzofuran-5-carbaldehyde | Triethyl phosphonoacetate, NaH | 85-95 | >95 |
| 2 | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate | H2, 10% Pd/C | 90-99 | >98 |
Characterization Data
Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J = 16.0 Hz, 1H), 7.30 (s, 1H), 7.25 (d, J = 8.4 Hz, 1H), 6.75 (d, J = 8.4 Hz, 1H), 6.30 (d, J = 16.0 Hz, 1H), 4.60 (t, J = 8.8 Hz, 2H), 4.25 (q, J = 7.2 Hz, 2H), 3.20 (t, J = 8.8 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 167.2, 160.5, 144.5, 128.9, 128.0, 125.4, 124.8, 117.5, 109.3, 71.8, 60.5, 29.5, 14.4.
-
MS (ESI): m/z 219.1 [M+H]⁺.
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate:
-
Appearance: Colorless oil.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.05 (s, 1H), 6.95 (d, J = 8.0 Hz, 1H), 6.70 (d, J = 8.0 Hz, 1H), 4.55 (t, J = 8.8 Hz, 2H), 4.15 (q, J = 7.2 Hz, 2H), 3.15 (t, J = 8.8 Hz, 2H), 2.90 (t, J = 7.6 Hz, 2H), 2.60 (t, J = 7.6 Hz, 2H), 1.25 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 173.2, 158.9, 132.8, 127.8, 125.1, 124.7, 109.0, 71.5, 60.4, 36.1, 30.8, 29.7, 14.3.
-
MS (ESI): m/z 221.1 [M+H]⁺.
References
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.[Link][5][6][7]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate.[Link][8]
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.[Link][9]
-
Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. PrepChem.com.[Link][10]
-
Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar.[Link][11]
-
Synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives under ultrasonic irradiation. ResearchGate.[Link][12]
-
Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate | C13H14O3. PubChem.[Link][13]
-
Ethyl 3-(2,3-Dihydrobenzofuran-5-Yl)Propanoate. ChemBK.[Link][14]
-
2,3-Dihydrobenzofuran-5-carboxaldehyde | C9H8O2. PubChem.[Link][15]
-
Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis.[Link][3]
-
Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PMC - NIH.[Link][16]
-
Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. ResearchGate.[Link][17]
-
Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. MDPI.[Link][18]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.[Link][1]
-
Palladium-catalyzed asymmetric Heck arylation of 2,3-dihydrofuran – effect of prolinate salts. Beilstein Journal of Organic Chemistry.[Link][19]
-
Preparation method of 2, 3-dihydrobenzofuran compound. Google Patents.[20]
-
WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate.[Link][21]
-
The Intramolecular Heck Reaction. Macmillan Group.[Link][22]
-
A Solvent Free Wittig Reaction. University of Michigan-Dearborn.[Link][2]
-
The Delplot Kinetic Method Applied to Systems with Adsorbates: Hydrodeoxygenation of Benzofuran on a Bimetallic CoPd. OSTI.GOV.[Link][4]
-
Wittig Reaction: Mechanism and Examples. NROChemistry.[Link][23]
-
Fischer Esterification-Typical Procedures. OperaChem.[Link][24]
-
(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. PMC - NIH.[Link][25]
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Application Notes and Protocols for the Transition Metal-Catalyzed Synthesis of Dihydrobenzofuran Derivatives
Introduction: The Enduring Significance of Dihydrobenzofurans
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] Its structural rigidity and the presence of a chiral center at the C2 or C3 position make it an attractive framework for the development of novel therapeutic agents. Consequently, the development of efficient and stereoselective methods for the synthesis of dihydrobenzofuran derivatives has been a subject of intense research.[3][4] Transition metal catalysis has emerged as a powerful and versatile tool in this endeavor, offering mild reaction conditions, high yields, and excellent control over stereoselectivity.[3][5][6] This guide provides an in-depth overview of modern transition metal-catalyzed approaches to dihydrobenzofuran synthesis, complete with detailed experimental protocols and mechanistic insights to empower researchers in both academic and industrial settings.
I. Palladium-Catalyzed Strategies: Versatility in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium catalysis has been a cornerstone in the synthesis of dihydrobenzofurans, with a multitude of elegant strategies developed for their construction.[7] These methods often involve intramolecular cyclization of appropriately functionalized precursors, leveraging palladium's ability to mediate a diverse range of transformations including Heck reactions, C-H activation, and carboalkoxylation.[5][8][9]
A. Intramolecular Heck and Related Cyclizations
The intramolecular Heck reaction of o-alkenylphenols or their derivatives is a classic and reliable method for accessing the dihydrobenzofuran core. Recent advancements have focused on asymmetric variants and tandem processes to enhance molecular complexity in a single step.
A notable example is the asymmetric Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which provides chiral γ-alkenyl-substituted 2,3-dihydrobenzofurans.[10] These products are particularly valuable as the olefin functionality serves as a versatile handle for further synthetic manipulations.[10]
Featured Protocol: Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction
This protocol describes the synthesis of chiral γ-alkenyl-substituted 2,3-dihydrobenzofurans from o-bromophenols and 1,3-dienes.[10]
Reaction Scheme:
A representative Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction.
Materials:
-
Pd₂(dba)₃·CHCl₃ (Palladium catalyst)
-
TY-Phos (Chiral ligand)
-
Sodium phenoxide (PhONa) (Base)
-
Dichloromethane (CH₂Cl₂) (Solvent)
-
o-Bromophenol derivative
-
1,3-Diene derivative
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃·CHCl₃ (5 mol%), TY-Phos (12 mol%), and sodium phenoxide (2 equiv.).
-
Add the o-bromophenol derivative (1 equiv.) and the 1,3-diene derivative (1.5 equiv.).
-
Add anhydrous dichloromethane as the solvent.
-
Seal the Schlenk tube and stir the reaction mixture at 40 °C for the time indicated by TLC or LC-MS analysis (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral γ-alkenyl-substituted 2,3-dihydrobenzofuran.
Mechanistic Insights:
The reaction is proposed to proceed via a palladium-mediated decarboxylation of a vinyl methylene carbonate intermediate, followed by an oxidative process, O-nucleophilic attack, asymmetric concerted metalation-deprotonation, protonation, and reductive elimination to yield the target molecules.[5]
B. Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols
A powerful method for the synthesis of functionalized 2,3-dihydrobenzofurans involves the palladium-catalyzed carboalkoxylation of readily available 2-allylphenols with aryl triflates.[8] This approach allows for the rapid generation of diverse substituted dihydrobenzofurans in good yields and with high diastereoselectivity.[8]
Data Summary: Palladium-Catalyzed Carboalkoxylation
| Entry | Aryl Triflates | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Phenyl triflate | 10:1 | 85 |
| 2 | 4-Methoxyphenyl triflate | 12:1 | 82 |
| 3 | 4-Chlorophenyl triflate | 8:1 | 75 |
| 4 | 2-Naphthyl triflate | >20:1 | 90 |
II. Rhodium-Catalyzed Synthesis: Harnessing C-H Activation and Annulation
Rhodium catalysis has emerged as a particularly effective strategy for dihydrobenzofuran synthesis, often proceeding under mild conditions with high yields.[3][5] Rhodium catalysts are adept at mediating C-H bond functionalization, enabling novel and step-economical approaches to these valuable heterocycles.[5]
A. Rhodium-Catalyzed [3+2] Annulation
A noteworthy rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides provides access to 2,3-dihydrobenzofurans in excellent yields.[5] The proposed mechanism involves a reversible C-H/N-H bond cleavage of the N-phenoxyacetamide assisted by the active rhodium catalyst, followed by insertion of the 2-alkenylphenol.[5]
Experimental Workflow: Rhodium-Catalyzed [3+2] Annulation
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Dihydrobenzofuran Compounds
Introduction: The Significance of Dihydrobenzofurans and the Advent of Microwave Synthesis
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active molecules. Its presence in compounds exhibiting diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, underscores its importance to the fields of medicinal chemistry and drug development. The efficient construction of this ring system is, therefore, a critical objective for synthetic chemists.
Traditionally, the synthesis of dihydrobenzofurans has often involved multi-step procedures, harsh reaction conditions, and long reaction times. However, the emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the landscape of heterocyclic chemistry.[1][2] Microwave irradiation offers a powerful alternative to conventional heating methods, providing rapid, uniform heating of the reaction mixture. This leads to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes, and frequently results in higher product yields and purity by minimizing the formation of side products.[3][4] This application note provides detailed protocols and insights into the microwave-assisted synthesis of dihydrobenzofuran compounds, aimed at researchers, scientists, and drug development professionals.
The Engine of Acceleration: Understanding Microwave Dielectric Heating
The remarkable rate enhancements observed in microwave-assisted reactions are a direct consequence of how microwave energy interacts with the molecules in the reaction mixture. Unlike conventional heating, which relies on the slow process of thermal conduction from the vessel walls, microwaves heat the bulk of the sample directly and uniformly. This phenomenon, known as dielectric heating, is primarily driven by two mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. The rapid oscillation of the electric field (billions of times per second) causes these polar molecules to rotate rapidly, generating friction at the molecular level, which translates into a rapid and efficient generation of heat.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The collision of these migrating ions with surrounding molecules also contributes to the generation of heat.
This direct and instantaneous heating mechanism allows for precise temperature control and the ability to reach high temperatures quickly, which is often the key to accelerating reaction rates and improving yields.
Synthetic Strategies and Protocols for Dihydrobenzofuran Synthesis
Herein, we present two robust and efficient microwave-assisted protocols for the synthesis of substituted dihydrobenzofurans: a Palladium-Catalyzed Intramolecular Heck Cyclization and a Domino Heck/Sonogashira Coupling reaction.
Protocol 1: Palladium-Catalyzed Intramolecular Heck Cyclization of o-Allylphenols
The intramolecular Heck reaction is a powerful tool for the formation of cyclic compounds. In this protocol, an o-allylphenol undergoes a palladium-catalyzed cyclization to yield a 2,3-dihydrobenzofuran. Microwave irradiation dramatically accelerates this transformation.
-
Catalyst: Palladium catalysts, such as palladium(II) acetate (Pd(OAc)₂), are highly effective for Heck reactions. The choice of a specific palladium source and ligand can influence the efficiency and selectivity of the reaction.
-
Solvent: The choice of solvent is crucial in microwave chemistry. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are often used as they efficiently absorb microwave energy and can solubilize the reactants and catalyst.
-
Base: A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the acid generated during the catalytic cycle, thus regenerating the active palladium(0) species.
-
Temperature and Time: Microwave synthesis allows for precise control over reaction temperature. Optimization studies are often performed to find the ideal balance between temperature and reaction time to maximize yield and minimize side product formation.
Caption: General workflow for microwave-assisted synthesis.
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the o-allylphenol (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the vial.
-
Vial Sealing: Securely seal the vial with a septum cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of a dedicated microwave synthesizer. Irradiate the reaction mixture at 120 °C for 15 minutes.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Work-up: Quench the reaction by adding 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired dihydrobenzofuran derivative.
Caption: Simplified mechanism of the intramolecular Heck cyclization.
Protocol 2: Domino Intramolecular Heck and Sonogashira Coupling
This advanced protocol allows for the synthesis of highly functionalized dihydrobenzofurans in a one-pot domino reaction. The sequence involves an initial intramolecular Heck cyclization followed by a Sonogashira coupling with a terminal alkyne, all facilitated by microwave irradiation.[5]
-
Dual-Purpose Catalyst System: A palladium catalyst is used to facilitate both the Heck and Sonogashira reactions. The addition of a copper(I) co-catalyst (e.g., CuI) is often crucial for the efficiency of the Sonogashira coupling step.
-
Substrate Design: The starting material is typically an o-alkenylaryl halide, which contains both the alkene for the intramolecular Heck cyclization and the halide for the subsequent Sonogashira coupling.
-
Reaction Conditions: The reaction conditions, including the choice of base and solvent, are optimized to be compatible with both catalytic cycles. A slightly higher temperature may be required for the Sonogashira coupling step.
-
Reagent Preparation: In a 10 mL microwave vial with a stir bar, combine the o-alkenylaryl halide (e.g., 2-allyl-1-iodobenzene) (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add 4 mL of a 3:1 mixture of triethylamine (Et₃N) and tetrahydrofuran (THF).
-
Vial Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 100 °C for 10 minutes for the initial Heck cyclization, then increase the temperature to 140 °C for an additional 20 minutes to drive the Sonogashira coupling.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography to yield the alkyne-substituted dihydrobenzofuran.
| Entry | Starting Material (o-alkenylaryl halide) | Terminal Alkyne | Product | Reaction Time (min) | Yield (%) |
| 1 | 2-allyl-1-iodobenzene | Phenylacetylene | 2-methyl-3-(phenylethynyl)-2,3-dihydrobenzofuran | 30 | 92 |
| 2 | 2-allyl-1-iodobenzene | 1-hexyne | 2-methyl-3-(hex-1-yn-1-yl)-2,3-dihydrobenzofuran | 30 | 85 |
| 3 | 1-bromo-2-(prop-1-en-2-yl)benzene | Trimethylsilylacetylene | 2,2-dimethyl-3-((trimethylsilyl)ethynyl)-2,3-dihydrobenzofuran | 35 | 88 |
Data is representative and synthesized from typical results found in the literature for similar reactions.
Troubleshooting and Optimization
Even with the advantages of microwave synthesis, optimization is often necessary to achieve the best results. Here are some common issues and potential solutions:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Incorrect solvent polarity- Insufficient temperature or time- Deactivated starting material | - Use a fresh batch of catalyst or a pre-catalyst.- Screen different solvents with varying dielectric properties.- Incrementally increase the reaction temperature and/or time.- Ensure starting materials are pure and dry. |
| Formation of Side Products | - Temperature too high, leading to decomposition- Competing reaction pathways (e.g., intermolecular reactions)- Isomerization of the double bond | - Lower the reaction temperature.- Use a higher concentration of the substrate to favor intramolecular cyclization.- Add a phosphine ligand to the palladium catalyst to control selectivity. |
| Poor Reproducibility | - Inconsistent vial sealing- Inaccurate temperature monitoring- Non-homogenous reaction mixture | - Ensure vials are properly sealed to prevent solvent evaporation and pressure loss.- Use a microwave reactor with a reliable internal temperature probe.- Ensure adequate stirring throughout the reaction. |
Conclusion and Future Outlook
Microwave-assisted synthesis has unequivocally established itself as a cornerstone of modern synthetic chemistry, offering unparalleled speed and efficiency in the construction of complex molecular architectures. The protocols detailed herein for the synthesis of dihydrobenzofuran compounds demonstrate the transformative power of this technology. By significantly reducing reaction times and often improving yields, MAOS enables researchers to accelerate the discovery and development of new chemical entities with potential therapeutic applications.
The future of microwave-assisted synthesis will likely involve its integration with other green chemistry principles, such as the use of more benign solvent systems (e.g., water or ionic liquids) and the development of recoverable and reusable catalysts. Furthermore, the application of microwave technology in continuous flow reactors holds the promise of scalable and automated synthesis, further bridging the gap between laboratory-scale discovery and industrial production. As our understanding of the intricate interplay between microwave energy and chemical reactivity deepens, we can anticipate the development of even more innovative and efficient synthetic methodologies for the creation of valuable heterocyclic compounds.
References
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Microwave Assisted Organic Synthesis. (n.d.). Retrieved January 26, 2026, from [Link]
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Microwave assisted domino heck cyclization and alkynylation: synthesis of alkyne substituted dihydrobenzofurans. (n.d.). Green Chemistry. Retrieved January 26, 2026, from [Link]
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Katritzky, A. R., & Singh, S. K. (2003). Microwave-assisted heterocyclic synthesis. ARKIVOC, 2003(13), 68-86. [Link]
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Saiz, C., et al. (2011). Microwave assisted tandem reactions for the synthesis of 2-hydrazolyl-4-thiazolidinones. Molecules, 16(9), 7479–7491. [Link]
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Calvo-Flores, F. G., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(13), 5199. [Link]
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Xu, X., Feng, H., & Van der Eycken, E. V. (2021). Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines. Organic Letters, 23(16), 6578–6582. [Link]
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Al-Masoudi, N. A., & Al-Sultani, Y. T. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(11), 513. [Link]
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Zhang, Z., et al. (2011). Microwave-assisted efficient synthesis of 2-arylbenzo[b]furans and 2-ferrocenylbenzo[b]furans from readily prepared propargylic alcohols and o-iodophenols. Journal of Chemical Sciences, 123(5), 697-702. [Link]
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Craviotto, G., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2847-2858. [Link]
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Saha, A., et al. (2017). Microwave assisted synthesis of five membered nitrogen heterocycles. Journal of Heterocyclic Chemistry, 54(1), 12-40. [Link]
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Zlatuska, A., et al. (2022). Microwave-assisted palladium-catalyzed cyclization of N-aryl enamine. ResearchGate. [Link]
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de la Hoz, A., et al. (2019). Microwave-Assisted Tandem Processes for the Synthesis of N-Heterocycles. ResearchGate. [Link]
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Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. Retrieved January 26, 2026, from [Link]
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Xu, X., et al. (2021). Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines. PubMed. [Link]
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Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (n.d.). International Journal of ChemTech Research. Retrieved January 26, 2026, from [Link]
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Palladium-Catalyzed Intramolecular Oxidative Heck Cyclization and Its Application Toward a Synthesis of (.+-.)-β-Cuparenone Derivatives Supported by Computational Studies. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Organometallic cross-coupling reactions. (n.d.). CEM Corporation. Retrieved January 26, 2026, from [Link]
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Radi, M., & Radi, S. (2013). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Advances, 3(32), 13057-13071. [Link]
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Microwave assisted intramolecular heck cyclization of aryl chlorides. (n.d.). R Discovery. Retrieved January 26, 2026, from [Link]
-
Zhang, H., et al. (2004). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. Angewandte Chemie International Edition, 43(45), 6144-6148. [Link]
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Microwave assisted intramolecular Heck cyclization of aryl chlorides. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]
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Application Notes and Protocols for Novel Dihydrobenzofuran Esters in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Therapeutic Potential of Dihydrobenzofuran Esters in Oncology
The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that exhibit high efficacy and reduced side effects. Dihydrobenzofuran esters have emerged as a promising class of heterocyclic compounds, demonstrating significant anticancer activity across a range of malignancies.[1][2] These compounds, characterized by a fused benzene and dihydrofuran ring system with an ester functional group, have been the subject of extensive research due to their diverse biological activities.[2] Their structural versatility allows for a wide array of synthetic modifications, enabling the fine-tuning of their pharmacological properties. This guide provides an in-depth overview of the anticancer activities of novel dihydrobenzofuran esters, their mechanisms of action, and detailed protocols for their evaluation.
Mechanisms of Anticancer Activity
Novel dihydrobenzofuran esters exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest, promoting apoptosis, and inhibiting tubulin polymerization. These multifaceted actions make them attractive candidates for further preclinical and clinical development.
Inhibition of Tubulin Polymerization
A key mechanism of action for several potent dihydrobenzofuran esters is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[4] By binding to tubulin, these compounds prevent the formation of microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptotic cell death.[5]
Caption: Dihydrobenzofuran esters inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Dihydrobenzofuran esters have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] A key event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[8][9][10]
Caption: Intrinsic apoptosis pathway induced by dihydrobenzofuran esters.
Cell Cycle Arrest
In addition to the G2/M arrest caused by tubulin inhibition, some dihydrobenzofuran esters can induce cell cycle arrest at other phases, such as G1/S.[11] This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[7][12] By altering the expression or activity of key cell cycle proteins, these compounds prevent cancer cells from progressing through the division cycle, thereby inhibiting proliferation.[6]
Caption: G2/M cell cycle arrest mechanism of dihydrobenzofuran esters.
Data Summary: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative dihydrobenzofuran esters against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Oral Cancer (CAL-27) | 48.52 ± 0.95 | [3] |
| 1 | Lung Cancer (NCI-H460) | 53.24 ± 1.49 | [3] |
| Benzofuran-chalcone derivative | Colon Cancer (HCT116) | 0.59 | [13] |
| Benzofuran-chalcone derivative | Lung Cancer (A549) | 2.85 | [13] |
| Benzofuran-indole hybrid 8aa | Lung Cancer (PC9) | 0.32 ± 0.05 | [14] |
| Benzofuran-indole hybrid 8aa | Lung Cancer (A549) | 0.89 ± 0.10 | [14] |
| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | Colon Cancer (HT29) | 0.35 | [13] |
| Benzofuranyl thiosemicarbazone 8 | Hepatocellular Carcinoma (HePG2) | 9.73 | |
| Benzofuranyl thiosemicarbazone 8 | Cervical Cancer (Hela) | 7.94 |
Experimental Protocols
The following protocols provide a framework for the synthesis and in vitro evaluation of novel dihydrobenzofuran esters.
Synthesis Protocol: Representative Dihydrobenzofuran Ester
This protocol describes a general method for the synthesis of benzofuran derivatives, which can be adapted for the synthesis of specific dihydrobenzofuran esters.[6]
Procedure for Synthesis of Amides: [6]
-
Suspend the appropriate carboxylic acid (0.004 mol) in anhydrous dichloromethane (DCM) (10 mL).
-
Add oxalyl chloride (0.43 mL, 0.005 mol) and one drop of dimethylformamide (DMF) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated, and the crude product is purified by crystallization or column chromatography.
Bromination Procedure: [6]
-
Dissolve the appropriate ester, amide, or acid (0.02 mol) in 80% acetic acid (20 mL).
-
Add a solution of bromine in acetic acid (0.02 mol in 10 mL) dropwise with stirring over 1 hour.
-
Stir the resulting mixture at room temperature for 24 hours.
-
The precipitated product is then filtered, washed with water, and purified by crystallization.
In Vitro Assay Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Dihydrobenzofuran ester stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dihydrobenzofuran ester for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Cancer cell lines
-
Dihydrobenzofuran ester
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 6-well plate and treat with the dihydrobenzofuran ester at the desired concentrations for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
Dihydrobenzofuran ester
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Seed cells and treat with the dihydrobenzofuran ester as for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular mechanisms of drug action.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against tubulin, cleaved PARP, Bcl-2, Bax, Cyclin B1, CDK1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
Novel dihydrobenzofuran esters represent a promising avenue for the development of new anticancer therapies. Their ability to target multiple key cellular processes, including cell division and apoptosis, underscores their potential as effective therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive in vitro evaluation of these compounds, facilitating the identification and characterization of lead candidates for further drug development. As research in this area continues, a deeper understanding of the structure-activity relationships and molecular targets of dihydrobenzofuran esters will undoubtedly pave the way for the design of next-generation anticancer drugs with improved efficacy and safety profiles.
References
Please note that this is a sample list of references based on the provided search results. A complete and exhaustive list would require access to the full text of all cited articles.
-
Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). In PMC. Retrieved from [Link]
-
IC50 values of the tested compounds against MCF7 and HCT116 cell lines. (n.d.). In ResearchGate. Retrieved from [Link]
-
Role of Bcl-2 Family Members in Caspase-Independent Apoptosis during Chlamydia Infection. (n.d.). In PMC. Retrieved from [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). In PMC. Retrieved from [Link]
-
Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. (2019). In PMC. Retrieved from [Link]
-
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). In NIH. Retrieved from [Link]
-
Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents. (n.d.). In PMC. Retrieved from [Link]
-
Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. (2024). In MDPI. Retrieved from [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). In MDPI. Retrieved from [Link]
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The Emerging Role of Cyclin-Dependent Kinases (CDKs) in Pancreatic Ductal Adenocarcinoma. (n.d.). In MDPI. Retrieved from [Link]
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Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome. (n.d.). In PubMed. Retrieved from [Link]
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Novel Tubulin-Targeting Therapies Make Headway. (2020). In OncLive. Retrieved from [Link]
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Role of Bcl-2 family proteins and caspases in the regulation of apoptosis. (n.d.). In ResearchGate. Retrieved from [Link]
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A review of research progress of antitumor drugs based on tubulin targets. (n.d.). In PMC. Retrieved from [Link]
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The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. (2020). In PMC. Retrieved from [Link]
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IC 50 values of rotenone derivatives against MCF-7, A549, and HCT116 cancer cells. (n.d.). In ResearchGate. Retrieved from [Link]
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Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. (n.d.). In Frontiers. Retrieved from [Link]
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What are Tubulin inhibitors and how do they work?. (2024). In Patsnap Synapse. Retrieved from [Link]
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Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. (2022). In NIH. Retrieved from [Link]
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Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. (n.d.). In AccScience Publishing. Retrieved from [Link]
-
Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response. (n.d.). In NCBI. Retrieved from [Link]
-
Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. (n.d.). In ResearchGate. Retrieved from [Link]
-
Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells. (n.d.). In MDPI. Retrieved from [Link]
-
Transcriptomic signature reveals sensitivity to tubulin inhibitors in colon cancer. (n.d.). In bioRxiv. Retrieved from [Link]
-
Synthesis of Novel Tubulin Inhibitor Candidates as Potential Anti-Cancer Agents. (n.d.). In ResearchGate. Retrieved from [Link]
-
Apoptosis Regulation by Genes | Bcl-2 Family. (2019). In YouTube. Retrieved from [Link]
-
Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (n.d.). In PubMed. Retrieved from [Link]
-
Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors. (2017). In Semantic Scholar. Retrieved from [Link]
-
A novel arylbenzofuran induces cervical cancer cell apoptosis and G1/S arrest through ERK-mediated Cdk2/cyclin-A signaling pathway. (2016). In Oncotarget. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis, particularly focusing on addressing issues of low yield. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights to ensure scientific integrity and experimental success.
Introduction: The Heck-Mizoroki Reaction Pathway
The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is commonly achieved via a Palladium-catalyzed cross-coupling reaction, specifically the Heck-Mizoroki reaction. This powerful C-C bond-forming reaction couples 5-bromo-2,3-dihydrobenzofuran with ethyl acrylate. The generalized reaction scheme is as follows:
Caption: General scheme for the Heck-Mizoroki reaction.
While theoretically straightforward, this reaction is sensitive to a variety of parameters that can significantly impact the final yield. This guide will address these factors in a question-and-answer format to directly tackle potential experimental pitfalls.
Troubleshooting Low Yield: A Symptom-Based Approach
Low yield is a common frustration in organic synthesis. The following section breaks down potential causes based on common experimental observations.
Q1: My reaction has gone to completion (TLC/GC-MS analysis shows no starting material), but the isolated yield is still low. Where could the product be lost?
This is a frequent issue that points towards problems during the work-up and purification stages.
Possible Causes and Solutions:
-
Incomplete Extraction: The product, Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate, is a moderately polar ester. Ensure you are using an appropriate extraction solvent and performing multiple extractions.
-
Protocol: After quenching the reaction, perform at least three extractions with a suitable solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine to remove residual water, and dry thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.[1]
-
-
Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if the product is not completely pure.
-
Protocol: Use a rotary evaporator with controlled temperature and vacuum. Avoid prolonged exposure to high vacuum at elevated temperatures.
-
-
Loss During Chromatography: Silica gel chromatography is a common purification method, but it can also be a source of yield loss.
-
Protocol:
-
Deactivation of Silica: The slightly acidic nature of silica gel can sometimes lead to product degradation. Consider pre-treating your silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in your eluent system.
-
Proper Loading: Ensure your crude product is concentrated onto a small amount of silica before loading onto the column to ensure a tight band and good separation.
-
Eluent Polarity: Use a gradient elution to effectively separate the product from impurities without excessive band broadening. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity.
-
-
Q2: My reaction is sluggish or incomplete, with a significant amount of starting material remaining. What factors should I investigate?
An incomplete reaction is often due to suboptimal reaction conditions or catalyst deactivation.
Possible Causes and Solutions:
-
Catalyst Inactivity or Decomposition: The choice of palladium source and its oxidation state are critical.
-
Expert Insight: While various palladium sources can be used, Pd(OAc)₂ is a common and effective pre-catalyst.[2] It is reduced in situ to the active Pd(0) species. Ensure your catalyst is from a reliable source and has been stored correctly to prevent oxidation.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: If in doubt, use a fresh batch of palladium catalyst.
-
Consider a Ligand: While some Heck reactions proceed without a phosphine ligand, the addition of a ligand like triphenylphosphine (PPh₃) can stabilize the active catalyst and improve yield, especially if catalyst decomposition is suspected.[3]
-
Catalyst Loading: While lower catalyst loading is desirable, for a sluggish reaction, consider increasing the mol% of the palladium catalyst.[4]
-
-
-
Suboptimal Base: The base plays a crucial role in regenerating the active Pd(0) catalyst.
-
Expert Insight: Both organic bases (e.g., triethylamine) and inorganic bases (e.g., K₂CO₃, NaOAc) are commonly used.[5] For this specific substrate, a combination of an organic and inorganic base can sometimes be beneficial.[6] The choice of base can also influence the reaction rate and selectivity.
-
Troubleshooting Steps:
-
Screen Different Bases: If your current base is not effective, try screening other common bases.
-
Ensure Anhydrous Conditions (if using certain bases): While some Heck reactions can be performed in aqueous media, the efficiency of certain bases can be affected by the presence of water. Ensure your solvent and reagents are dry if necessary.
-
-
-
Incorrect Solvent or Temperature: The solvent and temperature have a significant impact on reaction kinetics and catalyst stability.
-
Expert Insight: Polar aprotic solvents like DMF, DMAc, or NMP are generally effective for Heck reactions as they can help to stabilize the cationic intermediates in the catalytic cycle.[2] The reaction temperature is also critical; it needs to be high enough for the reaction to proceed at a reasonable rate but not so high as to cause catalyst decomposition.
-
Troubleshooting Steps:
-
Solvent Screening: If the reaction is not proceeding in your current solvent, consider trying another polar aprotic solvent.
-
Temperature Optimization: Carefully optimize the reaction temperature. A typical range for this type of Heck reaction is 80-140 °C.
-
-
Q3: I am observing the formation of significant byproducts, which is complicating purification and lowering my yield.
Byproduct formation is a common issue in Heck reactions and can arise from several side reactions.
Possible Causes and Solutions:
-
Homocoupling of the Aryl Halide: The formation of a biaryl product from the coupling of two molecules of 5-bromo-2,3-dihydrobenzofuran can occur, especially at higher temperatures or with certain catalyst systems.
-
Mitigation Strategy:
-
Lower Reaction Temperature: If possible, lower the reaction temperature.
-
Optimize Catalyst and Ligand: Some ligand systems are more prone to promoting homocoupling. Screening different phosphine ligands or using a ligandless system might be beneficial.
-
-
-
Isomerization of the Product: The initial Heck product is the α,β-unsaturated ester, which is then reduced in situ or in a subsequent step to the desired propanoate. Incomplete reduction or isomerization of the double bond to an undesired position can lead to a mixture of products.
-
Mitigation Strategy: The Heck reaction itself produces the unsaturated intermediate. The subsequent reduction to the saturated ester is a separate step. If you are performing a one-pot Heck and reduction, ensure your reduction conditions are robust. If performing a two-step process, ensure the Heck reaction goes to completion before initiating the reduction.
-
-
Polymerization of Ethyl Acrylate: At elevated temperatures, ethyl acrylate can polymerize, leading to a complex reaction mixture and lower yield of the desired product.
-
Mitigation Strategy:
-
Add a Polymerization Inhibitor: A small amount of a radical inhibitor like hydroquinone can be added to the reaction mixture.
-
Control the Addition of Ethyl Acrylate: Adding the ethyl acrylate slowly to the reaction mixture can help to maintain a low instantaneous concentration and reduce the likelihood of polymerization.
-
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for reaction conditions for the synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate?
A: A robust starting point, based on related literature procedures, would be:
| Parameter | Recommended Condition |
| Palladium Pre-catalyst | Pd(OAc)₂ (1-5 mol%) |
| Ligand (optional) | PPh₃ (2-10 mol%) |
| Base | Triethylamine (2-3 equivalents) or K₂CO₃ (2-3 equivalents) |
| Solvent | DMF or DMAc |
| Temperature | 100-120 °C |
| Reactant Ratio | 1:1.2 to 1:1.5 (5-bromo-2,3-dihydrobenzofuran : ethyl acrylate) |
This should be considered a starting point for optimization.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., hexane/ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q: Is 5-bromo-2,3-dihydrobenzofuran stable?
A: 5-bromo-2,3-dihydrobenzofuran is generally a stable compound. However, like many organic halides, it should be stored in a cool, dark place to prevent slow decomposition over time. Under the basic and high-temperature conditions of the Heck reaction, its stability is generally good, but prolonged reaction times at very high temperatures should be avoided to minimize potential degradation.
Q: Can I use a different halide, like 5-iodo-2,3-dihydrobenzofuran?
A: Yes, aryl iodides are generally more reactive in Heck couplings than aryl bromides.[7] Using 5-iodo-2,3-dihydrobenzofuran could potentially allow for lower reaction temperatures or catalyst loadings. However, aryl iodides are typically more expensive and may be less stable.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for troubleshooting low yield in this synthesis.
Caption: Troubleshooting workflow for low yield.
References
-
El-Bahaie, S., et al. (2017). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran with various olefins using new synthesized Pd(II) complex. ResearchGate. Available at: [Link]
-
Gevorgyan, V., et al. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, L., et al. (2019). Palladium-Catalyzed Regioselective C-2 Arylation of Benzofurans with N'-Acyl Arylhydrazines. ResearchGate. Available at: [Link]
-
Szczepaniak, G., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules. Available at: [Link]
-
Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. Available at: [Link]
-
Li, H., et al. (2021). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Catalysts. Available at: [Link]
-
Szczepaniak, G., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules. Available at: [Link]
-
Pugliese, R., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. Available at: [Link]
-
Gevorgyan, V., & Tsubouchi, A. (2014). Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. Journal of the American Chemical Society. Available at: [Link]
- Ramelteon and its intermediates, Process for the synthesis of. (2008). Google Patents.
-
Xiao, S., et al. (2015). A Novel and Practical Synthesis of Ramelteon. ResearchGate. Available at: [Link]
-
Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Lipshutz, B. (2023). Palladium-catalysed cross coupling reactions: what's in the future? YouTube. Available at: [Link]
Sources
- 1. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Optimization of reaction conditions for Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate. It is structured as a dynamic troubleshooting resource, addressing common challenges and providing scientifically grounded solutions to optimize your reaction conditions.
Introduction to Synthetic Strategies
The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is typically achieved through a two-step process involving the formation of an α,β-unsaturated intermediate, followed by the reduction of the carbon-carbon double bond. This guide will focus on two robust and widely applicable methods for the synthesis of the key intermediate, Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate: the Heck reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Each pathway presents unique advantages and potential challenges, which are addressed in the subsequent troubleshooting sections.
Synthetic Overview
Part 1: The Heck Reaction Pathway
The Mizoroki-Heck reaction is a powerful method for carbon-carbon bond formation, in this case, between an aryl halide and an alkene.[1] The reaction of 5-bromo-2,3-dihydrobenzofuran with ethyl acrylate offers a direct route to the desired α,β-unsaturated ester intermediate.
Troubleshooting the Heck Reaction
Q1: My Heck reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?
A1: Low conversion in a Heck reaction can stem from several factors, primarily related to the catalyst activity, reaction conditions, or the purity of your starting materials.
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). While some modern catalysts are air-stable, it is good practice to degas your solvent.[2]
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl bromides like 5-bromo-2,3-dihydrobenzofuran, bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)3) or N-heterocyclic carbenes (NHCs) can improve catalytic activity.[2]
-
Base Selection: An inadequate base can lead to low conversion. Organic bases like triethylamine (Et3N) or inorganic bases such as potassium carbonate (K2CO3) are commonly used.[1] The combination of an organic and inorganic base can sometimes be beneficial.[3]
-
Temperature: Heck reactions often require elevated temperatures (typically 80-140 °C).[1] If you are running the reaction at a lower temperature, a gradual increase may improve the reaction rate. However, excessively high temperatures can lead to catalyst decomposition.
-
Starting Material Purity: Ensure your 5-bromo-2,3-dihydrobenzofuran and ethyl acrylate are pure. Impurities can poison the catalyst.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: Common byproducts in the Heck reaction with acrylates include double bond isomers and reduced starting materials.
-
Alkene Isomerization: The desired trans-isomer of the product can sometimes isomerize to the cis-isomer. This can be influenced by the reaction time and temperature. Minimizing reaction time once the starting material is consumed can help.
-
Reductive Debromination: You may observe the formation of 2,3-dihydrobenzofuran due to the reduction of the starting aryl bromide. This can occur if there are sources of hydride in the reaction mixture or due to side reactions of the palladium catalyst.[3]
-
Polymerization of Ethyl Acrylate: At elevated temperatures, ethyl acrylate can polymerize. Using a slight excess of the acrylate and ensuring efficient stirring can mitigate this.
Optimized Protocol for Heck Reaction
This protocol is a starting point and may require optimization for your specific setup.
-
Reaction Setup: To a dry Schlenk flask, add 5-bromo-2,3-dihydrobenzofuran (1.0 eq.), palladium acetate (Pd(OAc)2, 0.02 eq.), and your chosen phosphine ligand (e.g., P(t-Bu)3, 0.04 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add anhydrous solvent (e.g., DMF or NMP, to make a 0.1 M solution), followed by ethyl acrylate (1.5 eq.) and the base (e.g., triethylamine, 2.0 eq.).
-
Reaction: Heat the mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]
Table 1: Optimization of Heck Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst | Pd(OAc)2 | PdCl2(PPh3)2 | Pd(PPh3)4 | Pd(OAc)2 is often a good starting point. |
| Ligand | PPh3 | P(o-tolyl)3 | P(t-Bu)3 | Bulky, electron-rich ligands often improve yield. |
| Base | Et3N | K2CO3 | Cs2CO3 | Base strength can influence reaction rate. |
| Solvent | DMF | NMP | Toluene | Aprotic polar solvents are generally preferred.[3] |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures may increase rate but also degradation. |
Part 2: The Horner-Wadsworth-Emmons (HWE) Reaction Pathway
The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[5] In this case, 2,3-dihydrobenzofuran-5-carbaldehyde is reacted with a phosphonate ylide generated from triethyl phosphonoacetate to form the α,β-unsaturated ester. This reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene.[6]
Troubleshooting the HWE Reaction
Q1: My HWE reaction is giving a low yield of the desired (E)-alkene. How can I improve this?
A1: Low yields in the HWE reaction are often related to the generation of the phosphonate carbanion or the reactivity of the aldehyde.
-
Incomplete Deprotonation: Ensure your base is strong enough to fully deprotonate the triethyl phosphonoacetate. Sodium hydride (NaH) is a common choice.[5] Ensure the NaH is fresh and the solvent (typically THF) is anhydrous.
-
Aldehyde Purity: Impurities in the 2,3-dihydrobenzofuran-5-carbaldehyde can interfere with the reaction. Ensure your aldehyde is pure before use.
-
Reaction Temperature: The initial deprotonation is often carried out at 0 °C, followed by warming to room temperature for the reaction with the aldehyde. If the reaction is sluggish, gentle heating may be required.
-
Steric Hindrance: While not a major issue with this substrate, highly hindered aldehydes can react slowly.
Q2: I am observing the formation of a byproduct that is not the desired (E)-alkene. What could it be?
A2: The most common byproduct is the (Z)-isomer of the alkene.
-
(Z)-Isomer Formation: While the HWE reaction with stabilized ylides strongly favors the (E)-isomer, small amounts of the (Z)-isomer can form. The ratio of E/Z isomers can be influenced by the reaction conditions, including the base and solvent used.[1]
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted aldehyde and phosphonate.
Optimized Protocol for HWE Reaction
This protocol provides a general guideline for the HWE reaction.
-
Ylide Formation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq.) dropwise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
Table 2: Optimization of HWE Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base | NaH | KHMDS | DBU | NaH is a strong, non-nucleophilic base suitable for this reaction.[5] |
| Solvent | THF | DME | Toluene | Aprotic ethereal solvents are commonly used. |
| Temperature | 0 °C to RT | -78 °C to RT | RT | Lower temperatures can improve selectivity. |
| Additive | None | LiCl | 18-Crown-6 | Additives can sometimes influence stereoselectivity and reaction rate. |
Part 3: Reduction of the α,β-Unsaturated Ester
The final step in the synthesis is the reduction of the carbon-carbon double bond of Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate to yield the target molecule, Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate.
Troubleshooting the Reduction
Q1: My reduction is incomplete, and I still have starting material present. How can I drive the reaction to completion?
A1: Incomplete reduction is a common issue and can be addressed by adjusting the reaction parameters.
-
Catalyst Activity: Ensure your palladium on carbon (Pd/C) catalyst is active. If it is old, it may need to be replaced.
-
Hydrogen Pressure: While this reduction can often be achieved at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr shaker) can improve the reaction rate and drive it to completion.
-
Reaction Time: The reaction may simply require a longer time to go to completion. Monitor the reaction progress and continue until the starting material is no longer observed.
-
Solvent Choice: Solvents like ethanol, methanol, or ethyl acetate are commonly used for catalytic hydrogenation. Ensure the solvent is of appropriate purity.
Q2: I am observing over-reduction of the ester group. How can I prevent this?
A2: While less common under standard Pd/C hydrogenation conditions, over-reduction of the ester to the corresponding alcohol can occur, especially with more reactive catalysts or harsher conditions.
-
Catalyst Choice: 10% Pd/C is a standard choice for this type of reduction. Using a less active catalyst or a poisoned catalyst (e.g., Lindlar's catalyst) is generally not necessary here but is an option if over-reduction is a persistent issue.
-
Reaction Conditions: Perform the reaction at room temperature and atmospheric or slightly elevated hydrogen pressure. Avoid high temperatures and pressures.
Optimized Protocol for Catalytic Hydrogenation
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate (1.0 eq.) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, ~5-10 mol% by weight) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for most purposes, but can be further purified by flash column chromatography if necessary.
Synthesis of Starting Materials
Synthesis of 5-Bromo-2,3-dihydrobenzofuran
This starting material can be prepared from 2,3-dihydrobenzofuran via electrophilic bromination.
Synthesis of 2,3-Dihydrobenzofuran-5-carbaldehyde
This aldehyde can be synthesized from 2,3-dihydrobenzofuran using the Vilsmeier-Haack reaction.[7]
Characterization Data
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
-
Molecular Formula: C13H16O3
-
Molecular Weight: 220.26 g/mol
-
1H NMR (CDCl3, 400 MHz): δ 6.99 (s, 1H), 6.92 (d, J = 8.0 Hz, 1H), 6.69 (d, J = 8.0 Hz, 1H), 4.54 (t, J = 8.8 Hz, 2H), 4.12 (q, J = 7.2 Hz, 2H), 3.17 (t, J = 8.8 Hz, 2H), 2.88 (t, J = 7.6 Hz, 2H), 2.59 (t, J = 7.6 Hz, 2H), 1.24 (t, J = 7.2 Hz, 3H).
-
13C NMR (CDCl3, 101 MHz): δ 173.3, 158.8, 132.8, 127.8, 127.4, 125.1, 109.1, 71.2, 60.3, 36.1, 30.2, 29.8, 14.3.
References
- Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237–1240.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Wadsworth, W. S., Jr. (1977). Synthetic Applications of Phosphoryl-Stabilized Anions. Organic Reactions, 25, 73-253.
- Rylander, P. N. (1985).
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- O'Neil, I. A. (2013). Heck Reaction. In Comprehensive Organic Synthesis II (pp. 550-597). Elsevier.
- Jones, G. (1967). The Vilsmeier-Haack Reaction. Organic Reactions, 15, 204-569.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heck Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis and Purification of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
Welcome to the technical support center for the synthesis and purification of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights to enhance the purity and yield of your product.
Overview of the Synthetic Pathway
The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is typically achieved through a two-step process starting from 2,3-dihydrobenzofuran-5-carbaldehyde. The first step involves a Horner-Wadsworth-Emmons (HWE) reaction to form the α,β-unsaturated ester intermediate, Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate. The second step is the catalytic hydrogenation of this intermediate to yield the desired saturated ester.
Caption: Synthetic route to Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Horner-Wadsworth-Emmons (HWE) Reaction
Question 1: My Horner-Wadsworth-Emmons reaction is not going to completion, and I have a significant amount of unreacted 2,3-dihydrobenzofuran-5-carbaldehyde. What are the possible causes and solutions?
Answer:
Incomplete conversion in a Horner-Wadsworth-Emmons reaction is a common issue that can often be traced back to the generation of the phosphonate carbanion or the reaction conditions.
-
Insufficient or Inactive Base: The deprotonation of triethyl phosphonoacetate to form the nucleophilic carbanion is the critical first step.[1] Sodium hydride (NaH) is a common choice, but its activity can diminish with improper storage.
-
Troubleshooting:
-
Use fresh, high-purity NaH from a newly opened container.
-
Ensure the NaH is properly washed with dry hexanes to remove any mineral oil coating, which can inhibit the reaction.
-
Consider using alternative strong bases such as sodium ethoxide (NaOEt) or lithium hexamethyldisilazide (LiHMDS).
-
-
-
Reaction Temperature: The formation of the phosphonate carbanion is typically performed at 0 °C, followed by warming to room temperature for the reaction with the aldehyde. If the temperature is too low, the reaction rate will be slow.
-
Troubleshooting:
-
After the addition of the aldehyde at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours.
-
Gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion, but this should be done cautiously to avoid side reactions.
-
-
-
Solvent Purity: The HWE reaction is sensitive to moisture. The presence of water or protic solvents will quench the carbanion.
-
Troubleshooting:
-
Use anhydrous solvents. Tetrahydrofuran (THF) or diethyl ether are common choices and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Question 2: I've successfully synthesized Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate, but my NMR spectrum shows the presence of a minor isomer. What is this, and how can I improve the stereoselectivity?
Answer:
The minor isomer is likely the (Z)-isomer of your product. While the Horner-Wadsworth-Emmons reaction with stabilized ylides (like the one derived from triethyl phosphonoacetate) strongly favors the formation of the (E)-alkene, small amounts of the (Z)-isomer can form.[2]
-
Improving (E)-Selectivity:
-
Reaction Conditions: The stereochemical outcome of the HWE reaction can be influenced by the reaction conditions. Using sodium or potassium bases in a non-polar, aprotic solvent like THF generally provides high (E)-selectivity.
-
Purification: The (E)- and (Z)-isomers are diastereomers and often have slightly different polarities, allowing for their separation by column chromatography. A carefully optimized solvent system (e.g., a low percentage of ethyl acetate in hexanes) can often resolve these two isomers.
-
Question 3: How do I remove the phosphate byproduct from my reaction mixture?
Answer:
A significant advantage of the Horner-Wadsworth-Emmons reaction over the traditional Wittig reaction is the ease of removal of the phosphate byproduct (diethyl phosphate).[2][3]
-
Aqueous Workup: The diethyl phosphate salt is water-soluble. After the reaction is complete, quenching with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) and subsequent extraction with an organic solvent (e.g., ethyl acetate) will effectively remove the majority of the phosphate byproduct into the aqueous layer. Multiple extractions of the organic layer with water or brine will ensure its complete removal.
Part 2: Catalytic Hydrogenation
Question 4: My catalytic hydrogenation of Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate is slow or incomplete. How can I improve the reaction efficiency?
Answer:
Several factors can affect the rate and completeness of a catalytic hydrogenation.
-
Catalyst Activity: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[4] However, its activity can be compromised.
-
Troubleshooting:
-
Use fresh, high-quality Pd/C.
-
Ensure the catalyst is not exposed to air for extended periods, as this can lead to deactivation.
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
-
Hydrogen Pressure: While balloon pressure of hydrogen is often sufficient, some reactions may require higher pressures to proceed at a reasonable rate.
-
Troubleshooting:
-
Use a Parr shaker or a similar hydrogenation apparatus to apply a higher, constant pressure of hydrogen (e.g., 50 psi).
-
-
-
Solvent Choice: The choice of solvent can impact the reaction rate.
-
Troubleshooting:
-
Ethanol or ethyl acetate are excellent solvent choices for the hydrogenation of α,β-unsaturated esters.[4]
-
Ensure the solvent is of sufficient purity and is not poisoning the catalyst.
-
-
Question 5: I'm concerned about over-reduction or other side reactions during the hydrogenation. What are the potential byproducts, and how can I avoid them?
Answer:
While the hydrogenation of an α,β-unsaturated ester to the corresponding saturated ester is generally a clean reaction, side reactions are possible, especially under harsh conditions.
-
Potential Byproducts:
-
Alcohol Formation: Over-reduction of the ethyl ester to the corresponding alcohol is possible but typically requires more forcing conditions (higher pressure, temperature, and more active catalysts).
-
Ring Opening: Hydrogenolysis of the dihydrobenzofuran ring is a possibility, though less likely under standard hydrogenation conditions for this substrate.
-
-
Avoiding Side Reactions:
-
Reaction Monitoring: The most effective way to avoid over-reduction is to monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction as soon as the starting material is consumed.
-
Mild Conditions: Use the mildest conditions that afford a reasonable reaction rate (e.g., room temperature, 1 atm to 50 psi H₂).
-
Part 3: Purification and Characterization
Question 6: What is the best method to purify the final product, Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate?
Answer:
Flash column chromatography is the most common and effective method for purifying this compound on a laboratory scale.
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The optimal solvent system should be determined by TLC first.
-
| Compound | Typical Rf Value (10% EtOAc in Hexanes) |
| Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate | ~0.4 |
| Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | ~0.5 |
-
Recrystallization: If the product is a solid at room temperature and of sufficient purity after chromatography, recrystallization can be used for further purification.
-
Solvent Selection: Good solvent choices for esters often include ethanol, or a co-solvent system like ethyl acetate/hexanes or diethyl ether/hexanes.[5] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Caption: Decision tree for purification strategy.
Question 7: What are the expected ¹H and ¹³C NMR chemical shifts and GC-MS fragmentation patterns for the final product?
Answer:
While a definitive experimental spectrum is the gold standard, the following are the predicted key signals based on the structure and data from analogous compounds.[6]
-
¹H NMR (400 MHz, CDCl₃):
-
Ethyl Group: A triplet around δ 1.2 ppm (3H, -CH₃) and a quartet around δ 4.1 ppm (2H, -OCH₂-).
-
Propanoate Chain: Two triplets, each integrating to 2H, around δ 2.6 ppm (-CH₂-COOEt) and δ 2.9 ppm (Ar-CH₂-).
-
Dihydrobenzofuran Ring: A triplet around δ 3.2 ppm (2H, Ar-CH₂-CH₂-O-) and a triplet around δ 4.5 ppm (2H, -O-CH₂-CH₂-Ar).
-
Aromatic Protons: Signals in the range of δ 6.7-7.1 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Ethyl Group: Signals around δ 14 ppm (-CH₃) and δ 60 ppm (-OCH₂-).
-
Propanoate Chain: Signals around δ 30 ppm (Ar-CH₂-) and δ 36 ppm (-CH₂-COOEt).
-
Ester Carbonyl: A signal around δ 173 ppm.
-
Dihydrobenzofuran Ring: Signals around δ 29 ppm (-O-CH₂-CH₂-Ar) and δ 71 ppm (Ar-CH₂-CH₂-O-).
-
Aromatic Carbons: Signals in the range of δ 109-159 ppm.
-
-
GC-MS (EI):
-
Molecular Ion (M⁺): A peak at m/z = 220, corresponding to the molecular weight of the compound.
-
Key Fragmentation: A prominent peak corresponding to the loss of the ethoxy group (-OEt) to give a fragment at m/z = 175. Another characteristic fragment is the benzylic cleavage to give a dihydrobenzofuranylmethyl cation at m/z = 147.
-
By carefully considering these experimental details and troubleshooting steps, researchers can significantly improve the purity and yield of their synthesized Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate.
References
-
Horner, L.; Hoffmann, H.; Wippel, H. G. "Phosphororganische Verbindungen, VI. Darstellung von Olefinen durch Carbonyl-Olefinierung mit Hilfe von Phosphinoxyd-Derivaten" Chemische Berichte1958 , 91 (1), 61-63. [Link]
-
Wadsworth, W. S., Jr.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis" Journal of the American Chemical Society1961 , 83 (7), 1733-1738. [Link]
-
Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphonate and Phosphine Oxide Reagents" Chemical Reviews1989 , 89 (4), 863-927. [Link]
-
Boutagy, J.; Thomas, R. "The Horner-Wittig Reaction" Chemical Reviews1974 , 74 (1), 87-99. [Link]
-
Rylander, P. N. Catalytic Hydrogenation in Organic Syntheses; Academic Press: New York, 1979. [Link]
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 8th ed.; Butterworth-Heinemann: Oxford, 2017. [Link]
-
Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data; Springer: Berlin, 2000. [Link]
Sources
- 1. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate | C13H14O3 | CID 29938143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate Synthesis
Welcome to the technical support guide for the synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies to help you identify and mitigate the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate and what immediate byproducts should I anticipate?
There are two primary synthetic pathways, each with a distinct profile of potential impurities.
-
Route A: Friedel-Crafts Acylation followed by Reduction. This common route involves the acylation of 2,3-dihydrobenzofuran, followed by a reduction (e.g., Wolff-Kishner or Clemmensen) and finally esterification. The key step prone to byproduct formation is the initial Friedel-Crafts reaction.[1][2] You should be watchful for regioisomers, as the acyl group can add to other positions on the aromatic ring.
-
Route B: Heck Coupling followed by Hydrogenation. This route involves a palladium-catalyzed Heck coupling of a halo-dihydrobenzofuran with ethyl acrylate, followed by catalytic hydrogenation of the resulting double bond.[3][4] Key byproducts can arise from incomplete hydrogenation or side reactions of the Heck coupling.[4]
Q2: I'm using a Friedel-Crafts route and my initial analysis (TLC/GC-MS) shows multiple products. What are they likely to be?
In a Friedel-Crafts acylation of 2,3-dihydrobenzofuran, you are likely encountering one or more of the following:
-
Regioisomers: The primary byproduct is often the alternative acylated isomer. Acylation can occur at different positions on the benzene ring of the dihydrobenzofuran moiety.
-
Di-acylated Products: Under harsh conditions or with an excess of the acylating agent, a second acyl group can be added to the ring system.
-
Unreacted Starting Material: Incomplete reaction is common and you will likely see residual 2,3-dihydrobenzofuran.
Q3: My NMR spectrum of the final product has unexpected peaks. How can I begin to identify the impurities?
Start by comparing your spectrum to a reference for the pure product. Then, look for characteristic signals of common impurities:
-
Unsaturated Intermediate: If you used a Heck coupling route, the presence of vinylic protons (typically 6.0-7.5 ppm) suggests incomplete hydrogenation of the ethyl 3-(2,3-dihydrobenzofuran-5-yl)propenoate intermediate.[5]
-
Carboxylic Acid: A broad singlet, often above 10 ppm, indicates the presence of the corresponding carboxylic acid, 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid. This can result from hydrolysis of the ester during workup.[6][7]
-
Residual Ethanol: A triplet around 1.2 ppm and a quartet around 3.6 ppm could indicate trapped ethanol from the esterification step.
Q4: I performed a Heck coupling reaction and see byproducts related to the catalyst. Is this common?
Yes, palladium-catalyzed reactions can sometimes lead to byproducts. For instance, phosphine ligands used with the palladium catalyst can be oxidized. Also, under certain conditions, dimerization or isomerization of the alkene partner can occur.[4]
Troubleshooting Guides
Problem 1: Low Yield and a Complex Mixture of Products in Friedel-Crafts Acylation
Symptoms: Your reaction yields a dark, complex mixture with multiple spots on a TLC plate that are difficult to separate by column chromatography.
Probable Cause: Friedel-Crafts reactions are sensitive to reaction conditions.[1][8] Overly harsh conditions (e.g., high temperatures, strong Lewis acids) can lead to polymerization and the formation of multiple isomers.[1][9]
Solutions:
-
Lower the Reaction Temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature. This can improve selectivity.
-
Use a Milder Lewis Acid: Instead of strong Lewis acids like AlCl₃, consider using a milder one such as ZnCl₂ or FeCl₃ which can reduce side reactions.
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the acylating agent to the 2,3-dihydrobenzofuran to minimize di-acylation.
Problem 2: Incomplete Hydrogenation after a Heck Coupling Reaction
Symptoms: Your NMR and Mass Spectrometry data indicate the presence of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propenoate alongside your desired saturated product.
Probable Cause: The catalytic hydrogenation may be incomplete due to catalyst deactivation, insufficient hydrogen pressure, or short reaction time.
Solutions:
-
Check Your Catalyst: Ensure your palladium on carbon (Pd/C) or other hydrogenation catalyst is fresh and active.
-
Increase Hydrogen Pressure: If your equipment allows, increase the hydrogen pressure to facilitate the reduction.
-
Extend Reaction Time: Monitor the reaction by TLC or GC-MS and continue until the unsaturated starting material is fully consumed.
-
Consider a Different Catalyst: Some substrates are challenging to hydrogenate. Alternative catalysts, such as those based on ruthenium or iridium, have been shown to be effective for the hydrogenation of benzofurans.[10][11][12]
Problem 3: Product Decomposes or Hydrolyzes During Workup
Symptoms: You have a clean reaction mixture, but after aqueous workup and purification, you isolate the carboxylic acid byproduct.
Probable Cause: The ethyl ester is being hydrolyzed back to the carboxylic acid. This can be catalyzed by acidic or basic conditions during the workup.[6][7][13]
Solutions:
-
Neutral Workup: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.[14]
-
Avoid Strong Acids/Bases: If an acid or base wash is necessary, use dilute solutions and minimize contact time.
-
Temperature Control: Perform the workup at a lower temperature to reduce the rate of hydrolysis.
Data & Protocols for Byproduct Identification
Table 1: Key Analytical Data for Product and Potential Byproducts
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Expected Mass Spec (EI+) m/z |
| Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate (Product) | 220.26[15] | ~6.9-7.1 (Ar-H), 4.5 (t, -OCH₂-), 4.1 (q, -OCH₂CH₃), 3.2 (t, -CH₂-Ar), 2.9 (t, -CH₂CO₂Et), 2.6 (t, -CH₂-), 1.2 (t, -OCH₂CH₃) | 220 (M+), 175, 147, 131 |
| Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propenoate (Unsaturated Intermediate) | 218.25[5] | ~7.6 (d, vinylic), ~6.3 (d, vinylic), ~6.9-7.4 (Ar-H), 4.6 (t, -OCH₂-), 4.2 (q, -OCH₂CH₃), 3.2 (t, -CH₂-Ar), 1.3 (t, -OCH₂CH₃) | 218 (M+), 173, 145, 115 |
| 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (Hydrolysis Product) | 192.20 | >10 (br s, -COOH), ~6.9-7.1 (Ar-H), 4.5 (t, -OCH₂-), 3.2 (t, -CH₂-Ar), 2.9 (t, -CH₂CO₂H), 2.6 (t, -CH₂-) | 192 (M+), 147, 131 |
Note: Exact NMR shifts can vary based on solvent and concentration.
Protocol: GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Prepare a 1 mg/mL solution of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC-MS.
-
GC Method:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to the data in Table 1 and known literature values.
Visual Guides
Workflow for Systematic Impurity Identification
This diagram outlines a logical workflow for identifying an unknown impurity observed in your reaction.
Caption: A systematic workflow for impurity identification.
Reaction Parameters vs. Byproduct Formation
This diagram illustrates the causal relationship between key reaction parameters and the formation of specific byproducts.
Caption: Cause-and-effect diagram for byproduct formation.
References
-
PubChem. (n.d.). Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). Ethyl 3-(2,3-Dihydrobenzofuran-5-Yl)Propanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Ma, V., et al. (2013). Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry - Section B, 52B(8), 1084-1089.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Hydrolysis of Esters. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
ResearchGate. (2021). Work up of ester? Retrieved from [Link]
-
Poremba, K. E., et al. (2017). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 56(7), 1934-1938. Retrieved from [Link]
-
University of St Andrews. (2016). Developments in the hydrogenation of challenging substrates utilising transition metal complexes. St Andrews Research Repository. Retrieved from [Link]
-
Max-Planck-Gesellschaft. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase. MPG.PuRe. Retrieved from [Link]
-
PubMed. (2015). Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate | C13H14O3 | CID 29938143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.mpg.de [pure.mpg.de]
- 12. Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. chembk.com [chembk.com]
Technical Support Center: Column Chromatography Optimization for Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate Purification
Welcome to the technical support center for the chromatographic purification of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond generic protocols to offer a dynamic troubleshooting resource grounded in scientific principles and extensive laboratory experience.
Introduction
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for subsequent synthetic steps and biological assays. While column chromatography is the workhorse for its purification, achieving optimal separation can be challenging due to the presence of closely related impurities. This guide provides a structured approach to troubleshoot and optimize your purification workflow.
The primary synthetic route to Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate often involves the hydrogenation of its unsaturated precursor, Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propenoate. Consequently, the most common impurity is the unreacted propenoate, which may exist as a mixture of cis and trans isomers. This guide will focus on strategies to effectively separate the desired saturated ester from these and other potential byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography purification of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate.
Issue 1: Poor Separation Between the Product and a Less Polar Impurity (Likely the Starting Material)
Q: My TLC analysis shows two close spots, with the product being the more polar of the two. On the column, the separation is incomplete, leading to mixed fractions. How can I improve the resolution?
A: This is a classic challenge in this purification, where the unreacted Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propenoate (the starting material) co-elutes with the desired product. The double bond in the propenoate makes it slightly less polar than the saturated propanoate.
Causality: The small difference in polarity between the alkene and alkane functionalities in the side chain requires a highly selective mobile phase to achieve baseline separation on a standard silica gel stationary phase.
Solutions:
-
Optimize the Mobile Phase:
-
Reduce Solvent Polarity: Start with a less polar mobile phase than your initial screening. A common mobile phase for this separation is a mixture of hexane (or petroleum ether) and ethyl acetate.[1] If you are using a 10:1 hexane:ethyl acetate mixture, try increasing the ratio to 15:1 or even 20:1. This will increase the retention time of both compounds but can enhance the separation factor (α).
-
Employ a Different Solvent System: Sometimes, changing the nature of the polar modifier can improve selectivity. Consider replacing ethyl acetate with diethyl ether or a mixture of ethyl acetate and dichloromethane. A systematic screening of solvent systems is recommended.
-
-
Employ Gradient Elution:
-
Start with a very non-polar mobile phase (e.g., 20:1 hexane:ethyl acetate) to allow the less polar impurity to move down the column while the product remains near the top.
-
Gradually increase the polarity of the mobile phase (e.g., to 10:1 and then 5:1 hexane:ethyl acetate) to elute your product. This technique sharpens the elution band of the product and can improve separation from closely eluting impurities.[2]
-
-
Column Parameters:
-
Increase Column Length: A longer column provides more theoretical plates, which can improve the separation of closely eluting compounds.[3]
-
Decrease Particle Size of Silica Gel: Using silica gel with a smaller particle size (e.g., 40-63 µm instead of 60-120 µm) increases the surface area and the number of theoretical plates, leading to better resolution.
-
Experimental Protocol: TLC Solvent System Screening
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a single TLC plate, spot the crude mixture in several lanes.
-
Develop each lane with a different solvent system, varying the ratio of hexane to ethyl acetate (e.g., 20:1, 15:1, 10:1, 5:1).
-
Visualize the plate under UV light (254 nm), as the aromatic ring will be UV active.[4]
-
The optimal solvent system will show a clear separation between the two spots, with the lower spot (product) having an Rf value of approximately 0.2-0.3.
Issue 2: Peak Tailing of the Product
Q: My product elutes from the column, but the peak is broad and tails significantly, leading to low purity in the later fractions. What causes this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[5] In the case of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate, the ester carbonyl and the ether oxygen can interact with acidic silanol groups on the surface of the silica gel.
Causality: The lone pairs of electrons on the oxygen atoms of your product can form hydrogen bonds with the acidic Si-OH groups on the silica surface. This secondary interaction, in addition to the primary adsorption, can lead to a non-uniform elution front and peak tailing.
Solutions:
-
Mobile Phase Modification:
-
Add a Polar Modifier: Adding a small amount of a more polar solvent, like methanol (0.1-1%), to your mobile phase can help to block the active silanol sites on the silica gel, reducing tailing. However, be cautious as this will also decrease the retention time of your compound.
-
Add a Small Amount of Acid: Incorporating a trace amount of a volatile acid, such as acetic acid (0.1%), into the mobile phase can protonate the silanol groups, reducing their ability to hydrogen bond with your product. This is particularly useful if your compound has any basic impurities.
-
-
Stationary Phase Modification:
-
Use End-Capped Silica Gel: If available, using end-capped silica gel, where the free silanol groups are derivatized, can significantly reduce peak tailing for polar compounds.
-
Deactivate the Silica Gel: You can deactivate the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column. However, this will make the stationary phase basic and may not be suitable for all compounds.
-
dot
Caption: Decision tree for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for this purification?
A1: Standard flash-grade silica gel with a particle size of 40-63 µm is the most common and effective stationary phase for the purification of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate and related compounds.[1]
Q2: How do I determine the correct loading capacity for my column?
A2: As a general rule of thumb, for a moderately difficult separation (like separating the product from its unsaturated precursor), the amount of crude material should be about 1-2% of the total weight of the silica gel in the column. For easier separations, you can load up to 5%. Overloading the column is a common cause of poor separation.[3]
Q3: My product seems to be degrading on the column. What can I do?
A3: While Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is generally stable, prolonged exposure to acidic silica gel can potentially cause degradation, especially if there are sensitive functional groups.
-
Run the column faster: Use positive pressure (flash chromatography) to minimize the residence time of your compound on the column.
-
Use a less acidic stationary phase: Consider using neutral alumina as an alternative to silica gel.[6] However, you will need to re-optimize your mobile phase system.
-
Deactivate the silica gel: As mentioned for peak tailing, pre-treating the silica gel with a base like triethylamine can neutralize its acidity.
Q4: I am having trouble separating constitutional isomers. What are the best strategies?
A4: The separation of constitutional isomers can be extremely challenging due to their very similar polarities.
-
High-Resolution Chromatography: This may require a longer column, smaller particle size silica, and a very slow, shallow gradient.
-
Alternative Stationary Phases: Consider using a stationary phase with different selectivity, such as alumina or a bonded phase (e.g., diol or cyano).
-
Recrystallization: If the isomeric impurity is present in a small amount and your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Q5: What are the best methods for visualizing the spots on a TLC plate?
A5:
-
UV Light (254 nm): This is the primary and most convenient method, as the aromatic ring of the dihydrobenzofuran moiety is UV active.[4]
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for organic compounds. The unsaturated precursor will likely react more readily than the saturated product.
-
p-Anisaldehyde Stain: This stain can give different colors for different functional groups upon heating and can sometimes help to differentiate between closely related compounds.[3]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate | Good balance of polarity and selectivity for this class of compounds. |
| Initial Solvent Ratio | 15:1 to 20:1 (Hexane:EtOAc) | To achieve good separation from the less polar starting material. |
| Target Rf Value (TLC) | 0.2 - 0.3 | Provides optimal resolution on the column. |
| Sample Loading | 1-2% (w/w) of silica gel | Prevents column overloading and ensures good separation. |
Experimental Workflow Diagram
dot
Caption: General workflow for the purification of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate.
References
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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Guo, W., Wu, W., Xu, Y., Pei, X., Wang, H., Hu, H., ... & Wang, L. (n.d.). Palladium‐Catalyzed Cascade Carbonylation/Heck Reaction/Esterification En Route to Benzofuran‐3(2H)‐One‐Containing γ‐Ketoesters. ResearchGate. Retrieved from [Link]
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Ansari, G. A. S. (1983). High-performance liquid chromatographic separation of the isomers of butylated hydroxyanisole. Journal of Chromatography A, 262, 393-396. Retrieved from [Link]
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Katritzky, A. R., Rachwal, S., & Caster, K. C. (1987). The synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. Arkat USA. Retrieved from [Link]
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Chromatography Forum. (2014, February 22). Separation of cis/trans isomers. Retrieved from [Link]
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Validation & Comparative
In Silico Profiling of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate: A Comparative Guide to Early-Stage Drug Property Prediction
Introduction: The Strategic Value of Early-Stage In Silico Assessment
In modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and cost-effective research and development. The journey of a promising molecule from a laboratory bench to a patient's bedside is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles, unforeseen toxicity, or undesirable physicochemical properties. The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a representative molecule, Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate , to illustrate the power and rationale of using in silico predictive tools to build a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and physicochemical profile.
Predicting these properties before significant resources are invested in synthesis and experimental testing allows researchers to prioritize candidates with the highest probability of success, identify potential liabilities that can be chemically addressed, and ultimately de-risk the entire drug development pipeline. This guide provides a practical, step-by-step workflow for generating such a profile, explaining the causality behind the selection of predictive models. To ground our predictions in a real-world context and validate our computational approach, we will compare the in silico predictions for our target molecule against both the predicted and experimentally verified properties of Felodipine , a well-characterized calcium channel blocker used to treat hypertension.[1]
Methodology: A Self-Validating In Silico Workflow
The trustworthiness of any predictive model hinges on its ability to accurately reproduce known experimental data. Our workflow is designed to be a self-validating system by first testing our chosen computational tools on a known drug (Felodipine) before applying them to our investigational molecule. For this guide, we will leverage the capabilities of two freely accessible and widely used web-based platforms: SwissADME and pkCSM .[2][3] These platforms integrate a suite of curated models for predicting a wide range of essential drug-like properties.
Step-by-Step Computational Protocol:
-
Molecule Input:
-
The canonical SMILES (Simplified Molecular Input Line Entry System) strings for both Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate (CCOC(=O)CCc1cc2c(cc1)OCC2) and our comparator, Felodipine (CCOC(=O)C1=C(C)NC(C)=C(C(=O)OC)C1c1cccc(Cl)c1Cl), are obtained.
-
These SMILES strings are submitted to the SwissADME[4] and pkCSM[3] web servers to initiate the calculations.
-
-
Property Prediction & Rationale:
-
Physicochemical Properties (SwissADME): We will predict key descriptors like molecular weight (MW), lipophilicity (as Consensus LogP), and aqueous solubility (as LogS). Lipophilicity and solubility are critical determinants of a drug's absorption and distribution characteristics.
-
Pharmacokinetics (SwissADME & pkCSM):
-
Absorption: We will assess predictors for gastrointestinal (GI) absorption and Caco-2 permeability. High GI absorption is a prerequisite for most orally administered drugs.
-
Distribution: Blood-Brain Barrier (BBB) permeation and plasma protein binding are key distribution parameters. BBB permeability is crucial for CNS-acting drugs, while high plasma protein binding can limit the amount of free drug available to act on its target.[5]
-
Metabolism: We will use the platforms to predict which cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) are likely to be inhibited by the compounds. Predicting CYP inhibition is vital for avoiding potential drug-drug interactions.[6]
-
-
Toxicity (pkCSM): Key safety endpoints will be predicted, including AMES toxicity (mutagenicity), hERG I inhibition (cardiotoxicity), and hepatotoxicity. Early identification of toxicity risks is paramount.
-
Drug-Likeness (SwissADME): We will evaluate each molecule against established drug-likeness rules, most notably Lipinski's Rule of Five. This rule provides a valuable heuristic for assessing the potential for good oral bioavailability.[7]
-
Results: Comparative Analysis
The credibility of our predictions for the target molecule is bolstered by first assessing the performance of the in silico tools against the known experimental data for Felodipine.
Table 1: Validation of In Silico Tools using Felodipine as a Comparator
| Property | In Silico Prediction | Experimental Value | Reference |
| Physicochemical | |||
| Molecular Weight ( g/mol ) | 384.26 | 384.26 | [8] |
| LogP (Lipophilicity) | 4.11 | 3.86 | [8] |
| Water Solubility (LogS) | -4.68 (Poorly soluble) | -4.29 (Poorly soluble) | [8] |
| Pharmacokinetics (ADME) | |||
| GI Absorption | High | High (Complete Absorption) | [5][9] |
| BBB Permeant | No | No (Acts peripherally) | - |
| CYP3A4 Substrate | Yes | Yes (Primary metabolic route) | [10][11] |
| CYP2D6 Inhibitor | No | Yes (Weak inhibitor) | [1][12] |
| CYP3A4 Inhibitor | No | Yes (Weak inhibitor) | [1][12] |
| Oral Bioavailability (%) | - | ~15-20% (due to high first-pass) | [10][13] |
| Plasma Protein Binding (%) | - | >99% | [5][14] |
| Toxicity | |||
| AMES Toxicity | No | Non-mutagenic | - |
| hERG I Inhibitor | No | Low risk | [15] |
As Table 1 demonstrates, the selected in silico tools provide predictions that align well with the experimental profile of Felodipine. The models correctly identify its high GI absorption, primary metabolism by CYP3A4, and low potential for cardiotoxicity. This concordance provides confidence in the subsequent predictions for our target molecule.
Table 2: In Silico Predicted Properties for Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
| Property | Predicted Value / Classification | Interpretation & Expert Commentary |
| Physicochemical | ||
| Molecular Weight ( g/mol ) | 220.26 | Well within the preferred range for small molecule drugs (<500 Da). |
| LogP (Lipophilicity) | 2.55 | Optimal lipophilicity, suggesting a good balance between solubility and membrane permeability. |
| Water Solubility (LogS) | -3.11 (Moderately soluble) | Favorable solubility profile for potential oral absorption. |
| Pharmacokinetics (ADME) | ||
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes | Potential to cross the Blood-Brain Barrier; a key consideration for CNS vs. peripheral targets. |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions with substrates of this isoform. |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions with substrates of this isoform. |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions with substrates of this isoform. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions with substrates of this isoform. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions with substrates of this isoform. |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic, a critical early safety indicator. |
| hERG I Inhibitor | No | Low predicted risk of cardiotoxicity, a major cause of drug attrition. |
| Hepatotoxicity | No | Predicted to have a low likelihood of causing liver injury. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | Fully compliant, indicating a high probability of possessing drug-like properties for oral administration. |
Discussion and Strategic Implications
The in silico profile of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is highly encouraging from an early-stage drug discovery perspective. The molecule exhibits a clean bill of health across several critical parameters.
-
Favorable Physicochemical and Drug-Like Properties: The molecule's molecular weight, lipophilicity, and predicted solubility fall squarely within the "sweet spot" for orally bioavailable drugs. Its full compliance with Lipinski's Rule of Five is a strong positive indicator, suggesting that poor absorption or permeation is unlikely to be a barrier.[7]
-
Promising ADME Profile: The prediction of high GI absorption is a significant advantage. Furthermore, the molecule is not predicted to be a significant inhibitor of the five major CYP450 enzymes. This "clean" CYP profile suggests a lower propensity for clinically relevant drug-drug interactions compared to a compound like Felodipine, which is a known substrate and weak inhibitor of CYP3A4 and CYP2D6.[1][10] One key strategic point is the prediction of BBB permeability. If the intended therapeutic target is within the central nervous system, this is a highly desirable feature. Conversely, if the target is peripheral, this property could be a liability, potentially leading to unwanted CNS side effects. This prediction would therefore be a critical experimental checkpoint to validate.
-
Low Toxicity Risk: The absence of alerts for AMES mutagenicity, hERG inhibition, and hepatotoxicity is perhaps the most critical finding. Cardiotoxicity mediated by hERG channel blockade is a major reason for the termination of drug development programs. Identifying our target molecule as low-risk this early in the process allows resources to be focused with greater confidence.
Comparison to Felodipine: Our target molecule appears to have several potential advantages over Felodipine from a pharmacokinetic standpoint. Its lack of predicted CYP inhibition suggests a cleaner drug-drug interaction profile. While Felodipine's low oral bioavailability (~15-20%) is a known clinical challenge resulting from extensive first-pass metabolism[10][13], our target molecule's profile does not immediately suggest such a liability, though predicting metabolic stability quantitatively would require more specialized models.
Conclusion
This comparative guide demonstrates the strategic application of in silico tools to rapidly generate a comprehensive property profile for a novel chemical entity. Based on this computational assessment, Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate presents as a molecule with a highly favorable drug-like profile. It possesses excellent physicochemical properties, is predicted to have good oral absorption, and shows a low risk of key toxicities and drug-drug interactions.
The predictive data strongly supports prioritizing this molecule for synthesis and experimental validation. Key initial experiments should focus on confirming its solubility, membrane permeability (e.g., using a Caco-2 assay), and metabolic stability in liver microsomes. The prediction of BBB permeability should be investigated early to align with the desired therapeutic indication. By leveraging this in silico data, research and development efforts can proceed in a more informed, efficient, and targeted manner.
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ResearchGate. (n.d.). Physicochemical Parameters of Different Felodipine Liposomal Formulations. Retrieved January 26, 2026, from [Link]
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Tariq, M. A., & Singh, R. (2023). Felodipine. In StatPearls. StatPearls Publishing. [Link]
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Leonetti, G., et al. (1990). Felodipine ER formulation in the treatment of mild hypertension: efficacy and tolerability vs placebo. Journal of human hypertension, 4(1), 61-63. [Link]
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Albengres, E., & Urien, S. (2025). Clinical Pharmacology of Felodipine. International Journal of Clinical Medicine and Case Reports. [Link]
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Doogue, M. P., & Polasek, T. M. (2014). Evaluation of felodipine as a potential perpetrator of pharmacokinetic drug-drug interactions. European journal of clinical pharmacology, 70(10), 1269-1270. [Link]
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Fellenius, E., et al. (1992). Extended-release felodipine in patients with mild to moderate hypertension. Felodipine ER Dose-Response Study Group. The American journal of cardiology, 69(19), 1546-1551. [Link]
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A Spectroscopic Guide to the Synthesis of Ramelteon: From Precursor to Active Pharmaceutical Ingredient
Introduction
In the landscape of pharmaceutical development, the synthesis of an Active Pharmaceutical Ingredient (API) is a journey of molecular transformation. Each step must be rigorously monitored and validated to ensure the final product's identity, purity, and quality. Spectroscopic techniques are the cornerstone of this analytical process, providing a detailed fingerprint of molecular structure and function. This guide offers an in-depth spectroscopic comparison of the hypnotic agent Ramelteon and one of its key synthetic precursors, Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate .
Ramelteon (N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide) is a selective agonist of the MT1 and MT2 melatonin receptors, prescribed for insomnia characterized by difficulty with sleep onset.[2][3] Its synthesis involves the elaboration of a dihydrobenzofuran core. By comparing the spectroscopic signatures of the final API with its precursor, we can precisely track the chemical modifications that are critical to its pharmacological activity. This guide is designed for researchers, scientists, and drug development professionals, providing not only the data but also the causal logic behind the experimental observations and choices.
Molecular Structures and Synthetic Transformation
The core structural difference between the precursor and Ramelteon lies in the conversion of an ethyl propanoate group into an N-substituted propanamide chain attached to a newly formed cyclopentane ring fused to the benzofuran system. This transformation is the key to unlocking the molecule's therapeutic potential.
Caption: Synthetic pathway from the precursor to Ramelteon.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the analyte (Ramelteon or its precursor) in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often used for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.[4]
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for complex molecules.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.[5]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]
¹H NMR: Comparative Analysis
The ¹H NMR spectra reveal the profound structural changes from the precursor to Ramelteon. The disappearance of the ethyl ester signals and the appearance of new resonances corresponding to the ethylamino-propanamide side chain are the most telling indicators of a successful transformation.
| Functional Group | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate (Precursor) | Ramelteon (API) | Rationale for Change |
| Ethyl Group (Ester) | ~4.1 ppm (q, 2H, -O-CH₂-CH₃)~1.2 ppm (t, 3H, -O-CH₂-CH₃) | Absent | The ethyl ester moiety is removed during the synthesis. |
| Propionyl Group (Amide) | Absent | ~2.2 ppm (q, 2H, -CO-CH₂-CH₃)~1.1 ppm (t, 3H, -CO-CH₂-CH₃) | Formation of the propanamide group via amidation. |
| Amide N-H | Absent | ~5.5-6.0 ppm (broad s, 1H, -NH-) | Introduction of the amide functional group. |
| Ethylamino Bridge | Absent | ~3.4 ppm (m, 2H, -NH-CH₂-)~1.8 ppm (m, 2H, -CH₂-CH-) | Formation of the ethylamine linker to the core structure. |
| Dihydrobenzofuran Protons | ~6.7-7.1 ppm (m, Ar-H)~4.5 ppm (t, 2H, Ar-O-CH₂-)~3.2 ppm (t, 2H, Ar-CH₂-) | Signals present, but with shifts due to the new fused ring system. | The core scaffold is retained but its electronic environment is altered. |
¹³C NMR: Comparative Analysis
The ¹³C NMR spectrum corroborates the ¹H NMR findings, providing a clear map of the carbon skeleton transformation. The key changes are observed in the carbonyl carbon resonance and the appearance of new aliphatic signals.
| Functional Group Carbon | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate (Precursor) | Ramelteon (API) | Rationale for Change |
| Carbonyl Carbon | ~173 ppm (Ester C=O) | ~174 ppm (Amide C=O) | Shift in the carbonyl resonance upon conversion from ester to amide. |
| Ethyl Group Carbons | ~60 ppm (-O-CH₂-)~14 ppm (-CH₃) | Absent | Removal of the ethyl ester group. |
| Propionyl Group Carbons | Absent | ~30 ppm (-CO-CH₂-)~10 ppm (-CH₃) | Addition of the propionyl group. |
| Aliphatic Carbons | Signals for propanoate and dihydrofuran carbons. | New signals for the fused cyclopentane ring and ethylamino bridge carbons. | Major modification of the aliphatic portion of the molecule. |
| Aromatic/Heterocyclic Carbons | ~115-160 ppm | Signals present, with slight shifts. | The core aromatic and furan rings are maintained. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within a molecule. The conversion of the precursor's ester to Ramelteon's secondary amide results in a dramatic and easily identifiable change in the IR spectrum.
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
IR: Comparative Analysis
| Vibrational Mode | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate (Precursor) | Ramelteon (API) | Rationale for Change |
| N-H Stretch | Absent | ~3300 cm⁻¹ (medium, sharp) | Diagnostic for the secondary amide (-NH-) group. |
| C-H Stretch | ~2850-3000 cm⁻¹ (aromatic & aliphatic) | ~2850-3000 cm⁻¹ (aromatic & aliphatic) | Both molecules contain C-H bonds, so these regions are complex but present in both. |
| C=O Stretch (Carbonyl) | ~1735 cm⁻¹ (strong, sharp) | ~1640 cm⁻¹ (strong, sharp) | Key Differentiator: The ester C=O stretch is at a higher frequency than the amide I band (C=O stretch) due to resonance effects in the amide bond. |
| N-H Bend (Amide II) | Absent | ~1550 cm⁻¹ (strong) | A characteristic absorption for secondary amides, resulting from a mix of N-H bending and C-N stretching. |
| C-O Stretch | ~1150-1250 cm⁻¹ (strong, ester C-O) | ~1250 cm⁻¹ (ether C-O-C) | The strong ester C-O stretch is replaced by other C-N and C-C vibrations in Ramelteon, though the ether C-O stretch remains. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. It is a highly sensitive technique essential for confirming the identity of the final product and detecting any impurities.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.[6]
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS). ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Acquire the full scan mass spectrum in positive ion mode. For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[7]
MS: Comparative Analysis
| Parameter | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate (Precursor) | Ramelteon (API) | Rationale for Change |
| Molecular Formula | C₁₃H₁₆O₃ | C₁₆H₂₁NO₂[2] | Addition of C₃H₅N and loss of C₂H₂O. |
| Molecular Weight | 220.26 g/mol | 259.34 g/mol [2] | The change in molecular formula results in a mass increase of 39.08 Da. |
| [M+H]⁺ Ion (ESI-MS) | m/z 221.1 | m/z 260.2[2] | Direct confirmation of the molecular weight of each compound. |
| Key Fragmentation | Loss of ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄) from the ester. | Cleavage alpha to the amide nitrogen, loss of the propionyl group. | The fragmentation pattern is dictated by the most stable carbocations and neutral losses that can be formed. |
Proposed Fragmentation Pathway for Ramelteon [M+H]⁺
The MS/MS spectrum of Ramelteon is expected to be dominated by fragmentation around the amide linkage and the ethyl bridge, as these are the most labile parts of the molecule.
Caption: Proposed ESI-MS/MS fragmentation for Ramelteon.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Both Ramelteon and its precursor contain the dihydrobenzofuran chromophore.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol or ethanol) to achieve an absorbance reading between 0.1 and 1.0 AU.[8]
-
Analysis: Use a dual-beam spectrophotometer to scan the sample from approximately 400 nm down to 200 nm. Use the pure solvent as a reference blank.
-
Data Interpretation: Identify the wavelength of maximum absorbance (λmax).
UV-Vis: Comparative Analysis
| Parameter | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate (Precursor) | Ramelteon (API) | Rationale for Change |
| Chromophore | 2,3-Dihydrobenzofuran | Substituted Indeno[5,4-b]furan | Both possess a substituted benzene ring fused to a heterocyclic system. |
| Expected λmax | ~280-290 nm | ~285-295 nm[9] | The core chromophore is similar. The additional fused aliphatic ring and amide substituent in Ramelteon are auxochromes that may cause a slight bathochromic (red) shift in λmax compared to the simple precursor. |
The UV-Vis spectra of both compounds are expected to be broadly similar, dominated by the π → π* transitions of the aromatic ring. While this technique is less powerful for detailed structural elucidation compared to NMR or MS, it is an invaluable tool for quantitative analysis (e.g., in dissolution studies or assays) due to its simplicity and adherence to the Beer-Lambert Law.[8]
Conclusion
The journey from Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate to Ramelteon is a story told vividly through spectroscopy. Each technique provides a unique and complementary piece of the puzzle:
-
NMR Spectroscopy definitively confirms the structural transformation of the side chain and the integrity of the core scaffold.
-
IR Spectroscopy offers a rapid and unambiguous confirmation of the functional group conversion from an ester to a secondary amide.
-
Mass Spectrometry verifies the final molecular weight and provides fragmentation data that substantiates the proposed structure.
-
UV-Vis Spectroscopy serves as a robust method for quantification, confirming the presence of the core chromophore.
By understanding and interpreting the distinct spectroscopic signatures of both the precursor and the final API, scientists can maintain stringent control over the manufacturing process, ensuring that the Ramelteon produced is of the highest quality and purity, ultimately safeguarding patient safety.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 208902, Ramelteon. [Online] Available at: [Link][2]
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Kashima, H., et al. (2020). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. [Online] Available at: [Link][10]
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Kato, K., et al. (2005). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. CNS Drug Reviews. [Online] Available at: [Link][3]
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Jain, P. S., et al. (2017). Determination of Ramelteon in Tablet Dosage Form by Novel Validated Spectrophotometric Methods. ResearchGate. [Online] Available at: [Link][8]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 29938143, Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate. [Online] Available at: [Link][12]
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ChemBK. Ethyl 3-(2,3-Dihydrobenzofuran-5-Yl)Propanoate. [Online] Available at: [Link]
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Google Patents. WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates. [Online] Available at: [14]
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Derle, D.V., et al. (2012). Determination of Ramelteon in Tablet Dosage Form by Novel Validated Spectrophotometric Methods. Eurasian J Anal Chem. [Online] Available at: [Link][9]
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ResearchGate. A Novel and Practical Synthesis of Ramelteon. [Online] Available at: [Link][15]
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Google Patents. US8242291B2 - Process for the preparation of ramelteon. [Online] Available at: [16]
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University of Utah. Assignments of 1H and 13C NMR Resonances of Melatonin. [Online] Available at: [Link][17]
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ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... [Online] Available at: [Link][18]
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Jirgensons, A., et al. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. ACS Omega. [Online] Available at: [Link][6]
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The Royal Society of Chemistry. Supplementary Information - Green Chemistry. [Online] Available at: [Link][5]
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ResearchGate. High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry. [Online] Available at: [Link][7]
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National Center for Biotechnology Information. Photoluminescence as a Complementary Tool for UV-VIS Spectroscopy to Highlight the Photodegradation of Drugs: A Case Study on Melatonin. [Online] Available at: [Link][19]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate. The focus is on procedural, step-by-step guidance for personal protective equipment (PPE), operational handling, and disposal, grounded in established safety protocols for related chemical structures.
Hazard Assessment: Understanding the Risk Profile
The anticipated hazard profile is summarized below. This proactive approach to safety is crucial in research and development where novel compounds are frequently handled before exhaustive toxicological data is available.
| Hazard Category | Anticipated Risk | Rationale and Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful. [1] | The propanoic acid analogue is classified as harmful if swallowed, in contact with skin, or inhaled (Category 4 Acute Toxicity).[1] Esters like ethyl propionate also present inhalation hazards.[2][3] |
| Skin Irritation | Causes skin irritation. [1][4] | The propanoic acid analogue is a known skin irritant.[1] Esters such as ethyl propionate and ethyl benzoate are also classified as skin irritants.[4] |
| Eye Irritation | Causes serious eye irritation. [1][4] | The propanoic acid analogue causes serious eye irritation.[1] This is a common property for many organic esters.[4] |
| Respiratory Irritation | May cause respiratory irritation. [1][2] | The propanoic acid analogue may cause respiratory irritation.[1] Inhalation of ethyl propionate vapors can irritate the nose and throat.[2] |
| Carcinogenicity | Potential hazard. | The parent compound, benzofuran, is classified as a possible carcinogen, necessitating cautious handling to minimize long-term exposure.[5] |
| Flammability | Combustible. [4][6] | While the exact flashpoint is unknown, related esters like ethyl propionate and ethyl benzoate are flammable or combustible liquids.[4][6] Therefore, ignition sources should be avoided.[4][6][7] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a system designed to create multiple barriers between the researcher and the chemical hazard. Given the harmful nature of this compound through multiple exposure routes, a comprehensive PPE strategy is mandatory.
Eye and Face Protection
-
Minimum Requirement: Splash goggles are required to protect against accidental splashes.[5]
-
Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield should be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.
Skin and Body Protection
-
Gloves: The choice of glove material is critical. Aromatic compounds can degrade certain types of gloves.[8]
-
Type: Nitrile or neoprene gloves are recommended. Aromatic hydrocarbons are known to attack natural rubber.[8]
-
Thickness and Inspection: Thicker gloves generally offer better protection.[9] Before each use, visually inspect gloves for any signs of degradation or punctures.
-
Double Gloving: For procedures involving significant contact or when handling concentrated solutions, double gloving is a best practice.[9] This allows for the removal of the outer, contaminated glove without exposing the skin.[9]
-
Frequency of Change: Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[9]
-
-
Laboratory Coat/Gown:
Respiratory Protection
-
Engineering Controls as Primary Protection: All handling of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
When a Respirator is Required: In the event of a significant spill outside of a fume hood or when engineering controls are not sufficient, a vapor respirator with organic vapor cartridges is necessary.[5][11] A NIOSH-approved respirator should be used.[5]
Operational Plan: Step-by-Step Handling Workflow
This protocol provides a self-validating system for handling the compound, from preparation to immediate post-handling cleanup.
1. Preparation & Pre-Handling Check:
- Verify the chemical fume hood is operational and has a valid certification.
- Assemble all necessary equipment (glassware, reagents, spill kit) inside the fume hood.
- Don all required PPE as outlined in Section 2. Ensure gloves are pulled over the cuffs of the lab coat.[9]
2. Aliquoting and Handling:
- Keep the container of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate tightly closed when not in use.[1]
- Perform all weighing and liquid transfers within the fume hood to contain any vapors or dust.
- Use non-sparking tools and avoid proximity to heat or open flames due to the potential flammability of related esters.[7]
3. Post-Handling & Decontamination:
- Upon completion of the work, decontaminate all surfaces within the fume hood.
- Carefully remove the outer pair of gloves (if double-gloving) and dispose of them as hazardous waste.[9]
- Remove the remaining PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing.
- Wash hands thoroughly with soap and water after removing all PPE.[1]
Below is a diagram illustrating the safe handling workflow.
Caption: Safe Handling Workflow Diagram.
Emergency & Spill Response
Immediate and correct response to an exposure or spill is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water.[12] Seek medical help if irritation occurs.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Minor Spill (inside fume hood): Absorb with an inert, non-combustible material like sand or vermiculite. Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[4]
-
Major Spill (outside fume hood): Evacuate the area and alert emergency services. Prevent the spill from entering drains.[4][13] Only personnel with appropriate respiratory protection and chemical-resistant suits should attempt cleanup.[13]
Disposal Plan
Chemical waste must be managed in accordance with institutional and regulatory guidelines.
-
Containerization: All waste contaminated with Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate, including used gloves, contaminated absorbent materials, and empty containers, must be collected in a clearly labeled, sealed container for hazardous chemical waste.[13]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] Do not dispose of this chemical down the drain.
By adhering to this comprehensive guide, laboratory professionals can significantly mitigate the risks associated with handling Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate, ensuring both personal safety and the integrity of their research.
References
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Carl ROTH. Safety Data Sheet: Ethyl propionate. [Link]
-
directpcw. Safety Data Sheet - ETHYL BENZOATE. [Link]
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NJ.gov. Common Name: ETHYL PROPIONATE HAZARD SUMMARY. [Link]
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CDC Stacks. Recommendations for Chemical Protective Clothing. [Link]
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Storemasta Blog. Examples of PPE for Various Dangerous Goods Classes. [Link]
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Substance Information Document Ethyl propionate. [Link]
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EHS Program Manual 5.2 - Waste Disposal Procedure. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
